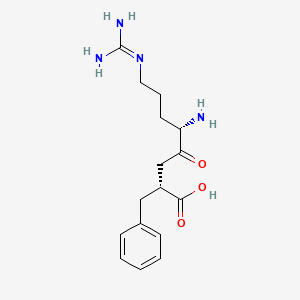

Arphamenine A

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H24N4O3 |

|---|---|

Molecular Weight |

320.39 g/mol |

IUPAC Name |

(2R,5S)-5-amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid |

InChI |

InChI=1S/C16H24N4O3/c17-13(7-4-8-20-16(18)19)14(21)10-12(15(22)23)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,17H2,(H,22,23)(H4,18,19,20)/t12-,13+/m1/s1 |

InChI Key |

FQRLGZIGRMSTAX-OLZOCXBDSA-N |

SMILES |

C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CCCN=C(N)N)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O |

Synonyms |

5-amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid arphamenine A |

Origin of Product |

United States |

Foundational & Exploratory

The Physiological Role of Arphamenine A in Inhibiting Enkephalin Degradation: A Technical Guide

Abstract

Enkephalins, as pivotal endogenous opioid peptides, are integral to the modulation of pain and various neurophysiological processes. Their therapeutic potential is, however, limited by their rapid enzymatic degradation in vivo. This technical guide provides an in-depth exploration of Arphamenine A, a potent aminopeptidase inhibitor, and its physiological role in the potentiation of enkephalinergic signaling through the inhibition of enkephalin degradation. We will delve into the mechanistic underpinnings of Arphamenine A's inhibitory action, present detailed protocols for the in vitro and in vivo characterization of its effects, and discuss the scientific rationale behind these experimental designs. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, pain management, and peptide-based therapeutics.

Introduction: The Enkephalinergic System and its Regulation

The enkephalinergic system comprises the endogenous opioid peptides, primarily Met-enkephalin and Leu-enkephalin, and their receptors, which are widely distributed throughout the central and peripheral nervous systems.[1] These pentapeptides play a crucial role in nociception, mood regulation, and autonomic control.[2] The physiological effects of enkephalins are terminated by rapid enzymatic hydrolysis.[3] Two key enzymes responsible for this degradation are Aminopeptidase N (APN) and Neutral Endopeptidase (NEP).[3][4] APN cleaves the N-terminal tyrosine residue, while NEP cleaves the Gly-Phe bond.[5] The rapid inactivation of enkephalins necessitates the exploration of inhibitory strategies to prolong their analgesic and other therapeutic effects.[3]

Arphamenine A, a natural product isolated from Chromobacterium violaceum, is a potent inhibitor of aminopeptidases.[6] Its unique structure allows it to effectively block the activity of these enzymes, thereby preventing the degradation of their substrates, including enkephalins.[7] This guide will focus on the role of Arphamenine A in preserving endogenous enkephalin levels and enhancing their physiological functions.

Mechanism of Action: Arphamenine A as an Aminopeptidase Inhibitor

The inhibition of APN by Arphamenine A is of particular physiological significance. By preventing the cleavage of the N-terminal tyrosine from enkephalins, Arphamenine A preserves the structural integrity of the "opioid signal" essential for receptor binding and subsequent signal transduction.

Experimental Validation of Arphamenine A's Effect on Enkephalin Degradation

The physiological role of Arphamenine A in preventing enkephalin degradation can be rigorously assessed through a combination of in vitro and in vivo experimental approaches.

In Vitro Characterization: Aminopeptidase Inhibition Assay

The direct inhibitory effect of Arphamenine A on enkephalin-degrading enzymes can be quantified using an in vitro aminopeptidase inhibition assay. This assay measures the rate of cleavage of a synthetic substrate by a purified or partially purified enzyme preparation in the presence and absence of the inhibitor.

Causality Behind Experimental Choices:

-

Enzyme Source: Porcine kidney microsomes are a common source of APN for in vitro assays due to their high enzyme concentration and well-characterized properties.

-

Substrate Selection: A chromogenic or fluorogenic substrate, such as L-Leucine-p-nitroanilide (LpNA) or Leucine-7-amido-4-methylcoumarin (Leu-AMC), is chosen to allow for continuous monitoring of the reaction progress via spectrophotometry or fluorometry. The cleavage of the substrate releases a colored or fluorescent product, and the rate of its formation is directly proportional to the enzyme activity.

-

Inhibitor Concentration Range: A wide range of Arphamenine A concentrations is tested to determine the half-maximal inhibitory concentration (IC50), which is a measure of the inhibitor's potency.

Detailed Protocol for In Vitro Aminopeptidase Inhibition Assay:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Enzyme Solution: Prepare a stock solution of porcine kidney microsomal APN in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.

-

Substrate Solution: Prepare a stock solution of L-Leucine-p-nitroanilide (LpNA) in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to the desired final concentration (typically at or near the Km value for the enzyme).

-

Inhibitor Solution: Prepare a stock solution of Arphamenine A in a suitable solvent and create a series of dilutions in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer (for control) or Arphamenine A solution at various concentrations.

-

Add 25 µL of the enzyme solution to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Immediately begin monitoring the increase in absorbance at 405 nm (for LpNA) at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the Arphamenine A concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Table 1: Representative Data for Aminopeptidase Inhibition Assay

| Arphamenine A (nM) | % Inhibition (Mean ± SD) |

| 0 | 0 ± 2.1 |

| 1 | 12.5 ± 3.5 |

| 10 | 48.9 ± 4.2 |

| 100 | 85.3 ± 2.8 |

| 1000 | 98.1 ± 1.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

In Vivo Assessment: Microdialysis with LC-MS/MS Analysis

To investigate the physiological impact of Arphamenine A on enkephalin levels in a living system, in vivo microdialysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard technique. This method allows for the sampling of endogenous enkephalins from the extracellular fluid of specific brain regions in awake and freely moving animals.

Causality Behind Experimental Choices:

-

Microdialysis Probe: The choice of the microdialysis probe's membrane material and molecular weight cutoff (MWCO) is critical for efficient recovery of neuropeptides. A higher MWCO can improve recovery but may also increase the influx of larger, potentially interfering molecules.

-

Perfusion Fluid: The composition of the artificial cerebrospinal fluid (aCSF) used for perfusion should closely mimic the ionic composition of the brain's extracellular fluid to minimize tissue disruption.

-

LC-MS/MS Analysis: This analytical technique provides high sensitivity and specificity for the quantification of low-concentration neuropeptides in complex biological matrices. The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification.

Detailed Protocol for In Vivo Microdialysis:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum or periaqueductal gray).

-

Secure the guide cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into refrigerated vials.

-

After a stable baseline of enkephalin levels is established, administer Arphamenine A (e.g., systemically via intraperitoneal injection or locally via reverse dialysis).

-

Continue collecting dialysate samples to monitor the change in enkephalin concentrations over time.

-

-

Sample Analysis by LC-MS/MS:

-

To each dialysate sample, add a known amount of stable isotope-labeled enkephalin internal standards.

-

Perform solid-phase extraction (SPE) to concentrate the peptides and remove interfering substances.

-

Analyze the samples using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Quantify the enkephalin concentrations by comparing the peak area ratios of the endogenous peptides to their respective internal standards.

-

Table 2: Expected Outcome of In Vivo Microdialysis Study

| Treatment | Baseline Met-Enkephalin (fmol/µL) | Post-treatment Met-Enkephalin (fmol/µL) | % Change |

| Vehicle | 1.5 ± 0.3 | 1.6 ± 0.4 | +6.7% |

| Arphamenine A (10 mg/kg) | 1.4 ± 0.2 | 4.2 ± 0.7 | +200% |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualization of Pathways and Workflows

Enkephalin Degradation Pathway

The following diagram illustrates the primary enzymatic degradation pathways of enkephalins and the inhibitory action of Arphamenine A.

Caption: Experimental workflow for in vivo microdialysis.

Conclusion and Future Directions

Arphamenine A represents a valuable pharmacological tool for the study of the enkephalinergic system. By effectively inhibiting aminopeptidase-mediated degradation, Arphamenine A can elevate and sustain endogenous enkephalin levels, thereby potentiating their physiological effects. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of this and other enzyme inhibitors.

Future research should focus on obtaining precise kinetic parameters of Arphamenine A for Aminopeptidase N to better understand its potency and selectivity. Furthermore, exploring the in vivo efficacy of Arphamenine A in animal models of pain and other neurological disorders will be crucial in translating these fundamental findings into novel therapeutic strategies. The development of more potent and selective dual inhibitors of both APN and NEP, inspired by the mechanism of compounds like Arphamenine A, holds significant promise for the future of pain management and neuropharmacology.

References

- Hughes, J., Smith, T. W., Kosterlitz, H. W., Fothergill, L. A., Morgan, B. A., & Morris, H. R. (1975). Identification of two related pentapeptides from the brain with potent opiate agonist activity.

- Roques, B. P., Fournié-Zaluski, M. C., Soroca, E., Lecomte, J. M., Malfroy, B., Llorens, C., & Schwartz, J. C. (1980). The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice.

- Umezawa, H., Aoyagi, T., Ohuchi, S., Okuyama, A., Suda, H., Takita, T., & Hamada, M. (1983). Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria. The Journal of Antibiotics, 36(11), 1572–1575.

- Harbeson, S. L., & Rich, D. H. (1988). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogs. Evidence for a new mode of binding to aminopeptidases. Biochemistry, 27(19), 7301–7310.

- Shang, L., Maeda, T., Xu, W., & Kishioka, S. (2008). Evaluation of a novel aminopeptidase N inhibitor, in vitro, using two assay systems. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 198–205.

- Song, L., & Kennedy, R. T. (2015). Reducing Adsorption To Improve Recovery and in Vivo Detection of Neuropeptides by Microdialysis with LC-MS. Analytical Chemistry, 87(19), 9947–9954.

- Ramírez-Sánchez, I., Reyes-García, A. M., & González-Ramírez, R. (2019). Enkephalins and their role in the central nervous system. Current Neuropharmacology, 17(10), 960-972.

- Hersh, L. B. (1982). Degradation of enkephalins: the search for an enkephalinase. Molecular and Cellular Biochemistry, 47(1), 35-43.

- O'Cuinn, G., O'Connor, B., & Elmore, M. (1990). Aminopeptidase-N and its role in peptide metabolism in the brain. Journal of Neurochemistry, 54(1), 1-13.

-

Physiology, Enkephalin - StatPearls - NCBI Bookshelf. (2023, March 20). Retrieved from [Link]

-

The role of enkephalinergic systems in substance use disorders - Frontiers. (2022, August 4). Retrieved from [Link]

-

Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - MDPI. (2024, July 30). Retrieved from [Link]

-

Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria. - PubMed. (1983, November). Retrieved from [Link]

-

Degradation of enkephalins: the search for an enkephalinase - PubMed. (1982, August 20). Retrieved from [Link]

-

The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use - e-Repositori UPF. (2021, July 14). Retrieved from [Link]

-

Inhibition of enkephalin degradation attenuated stress-induced motor suppression (conditioned suppression of motility) - PubMed. (1988, May-Jun). Retrieved from [Link]

-

Enkephalin signaling in the pain pathway. Enkephalins are released by... - ResearchGate. (n.d.). Retrieved from [Link]

-

What are APN inhibitors and how do they work?. (2024, June 21). Retrieved from [Link]

-

The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use - e-Repositori UPF. (2021, July 14). Retrieved from [Link]

-

A general overview of the major metabolic pathways - Universidade Fernando Pessoa. (n.d.). Retrieved from [Link]

-

Enkephalin signaling in the pain pathway. Enkephalins are released by... - ResearchGate. (n.d.). Retrieved from [Link]

-

Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - MDPI. (2024, July 30). Retrieved from [Link]

-

Activity and expression of enkephalinase and aminopeptidase N in regions of the mesocorticolimbic system are selectively modified by acute ethanol administration - PubMed. (2012, January 15). Retrieved from [Link]

-

Metabolic Pathways - Genetics. (n.d.). Retrieved from [Link]

-

Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - Semantic Scholar. (2022, August 29). Retrieved from [Link]

-

Irreversible Inhibition of CD13/Aminopeptidase N by the Antiangiogenic Agent Curcumin - CORE. (2003, July 23). Retrieved from [Link]

-

Degradation kinetics of methionine5-enkephalin by cerebrospinal fluid: in vitro studies. (2011, January 15). Retrieved from [Link]

-

An Effective and Safe Enkephalin Analog for Antinociception - MDPI. (2021, June 22). Retrieved from [Link]

-

(PDF) Effect of non-competitive inhibitors of aminopeptidase N on viability of human and murine tumor cells - ResearchGate. (n.d.). Retrieved from [Link]

-

A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - ResearchGate. (n.d.). Retrieved from [Link]

-

Drugs to Elevate Enkephalin as Novel Opiate Analgesics - Terry Reisine - Grantome. (2004, July 15). Retrieved from [Link]

-

Troubleshooting Immunoassays - Ansh Labs. (n.d.). Retrieved from [Link]

-

Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. - SciSpace. (2005, October 7). Retrieved from [Link]

-

Enkephalin as a Pivotal Player in Neuroadaptations Related to Psychostimulant Addiction. (2018, May 28). Retrieved from [Link]

-

The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed. (1980, November 20). Retrieved from [Link]

-

Enkephalinase – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies - MDPI. (2021, December 23). Retrieved from [Link]

Sources

- 1. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. repositori.upf.edu [repositori.upf.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of enkephalin-degrading enzymes from longitudinal muscle layer of bovine small intestine. Enzyme inhibition by arphamenine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving solubility of Arphamenine A in aqueous buffers

Topic: Improving solubility of Arphamenine A in aqueous buffers Audience: Researchers, biochemists, and drug discovery scientists.[1][2][3]

Executive Summary: The "Reverse-Solubility" Rule

If you are experiencing precipitation when preparing Arphamenine A, you are likely following the standard small-molecule protocol: dissolving in DMSO first.[1]

Stop. Arphamenine A is an arginine analog with zwitterionic properties.[2][3] Unlike most hydrophobic inhibitors, it is significantly more soluble in aqueous buffers (up to 10 mg/mL) than in DMSO (~0.2 mg/mL).[2][3]

This guide provides the correct solubilization protocols to prevent sample loss and ensure assay reproducibility.

Module 1: Critical Solubility Data

The following data contradicts standard "DMSO-first" laboratory heuristics. Review this table before planning your stock solutions.

| Solvent System | Solubility Limit (Approx.) | Status | Notes |

| PBS (pH 7.2) | ~10 mg/mL | Recommended | Ideal for immediate use.[2][3] |

| Water (Deionized) | ~10 mg/mL | Recommended | Good for initial solubilization; buffer subsequently.[2][3] |

| DMSO | ~0.2 mg/mL | Not Recommended | Poor solubility.[2][3] High risk of precipitation at stock concentrations.[2] |

| Ethanol | < 1 mg/mL | Not Recommended | Poor solubility.[2][3] |

| Methanol | Moderate | Variable | Soluble, but often unnecessary given aqueous solubility.[1][2][3] |

Technical Insight: Arphamenine A (

) contains a highly basic guanidino group and a carboxylic acid.[2][3] This zwitterionic nature mimics the amino acid Arginine, conferring high hydrophilicity.[1] In pure DMSO, the lack of protonation/deprotonation stabilization leads to poor solubility.

Module 2: Troubleshooting & FAQs

Q1: I tried to make a 10 mM stock in DMSO, and it turned into a cloudy suspension. Can I save it?

Diagnosis: You have exceeded the solubility limit of Arphamenine A in DMSO (~0.5 mM equivalent). The Fix:

-

Slowly add an aqueous buffer (PBS or water) directly to the DMSO suspension.[2]

-

Vortex gently.[2][3] The suspension should clear as the water fraction increases, solubilizing the compound.

-

Note: Your final stock will now be a DMSO/Water mix.[2][3] Ensure your assay can tolerate the resulting solvent ratio.

Q2: Why did my solution precipitate after freezing?

Diagnosis: Aqueous solutions of Arphamenine A are chemically unstable and prone to hydrolysis upon storage, even at -20°C. Furthermore, pH shifts during freezing (especially in phosphate buffers) can cause isoelectric precipitation.[1][2][3] The Protocol:

-

Rule: Prepare fresh aqueous solutions immediately before use.

-

Storage: Store the solid powder at -20°C. Do not store aqueous stocks.

Q3: My protocol requires a stock solution for serial dilution. How do I proceed without DMSO?

The Solution: Use water or PBS for your "Master Stock."

-

Weigh the solid Arphamenine A.

-

Dissolve directly in PBS (pH 7.2) to reach 1–5 mg/mL (approx. 2–10 mM).[2][3]

-

Perform serial dilutions in the assay buffer.

-

Discard unused aqueous portion at the end of the day.

Module 3: Optimized Solubilization Workflow

Use the following decision tree to determine the correct solvent based on your experimental needs.

Figure 1: Decision matrix for Arphamenine A solubilization. Note the critical divergence from standard "DMSO-first" workflows for high-concentration stocks.

Module 4: Scientific Rationale & Stability Mechanisms

1. The Zwitterionic Effect

Arphamenine A is a specific inhibitor of Aminopeptidase B [1]. Structurally, it possesses:

-

Basic Guanidino Group: pKa ~12.5 (Protonated at neutral pH).[2][3]

-

Acidic Carboxyl Group: pKa ~2.1 (Deprotonated at neutral pH).[2][3]

At physiological pH (7.2–7.4), the molecule exists as a zwitterion.[2] Water molecules effectively stabilize these charges through hydration shells.[2][3] DMSO, being a polar aprotic solvent, cannot effectively solvate the ionic charges, leading to the low solubility observed (~0.2 mg/mL) [2].[1][2]

2. Salt Forms

Arphamenine A is often supplied as a salt (e.g., Hemisulfate or HCl).[1][2][3]

-

Action: These salts are designed to maximize aqueous solubility.[2][3]

-

Caution: If you attempt to dissolve a salt form in organic solvent (DMSO/Ethanol), the counter-ion lattice energy often resists solvation, causing immediate "clouding."[1][2]

3. Hydrolytic Instability

As a peptide mimetic, the amide/peptide bonds in Arphamenine A are susceptible to hydrolysis. While the solid crystal lattice protects the molecule, solvation increases conformational freedom and exposure to nucleophiles (water).[2]

-

Data: Aqueous solutions show degradation within 24 hours [2].[2][3]

-

Implication: "Freeze-thaw" cycles are destructive not just due to physical stress, but because the molecule spends time in the liquid transition state where hydrolysis kinetics are active.

References

-

Umezawa, H., et al. (1983).[1][2][3][4] Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria.[1][2][4] The Journal of Antibiotics, 36(11), 1572–1575.[1][2][4]

-

Cayman Chemical. (n.d.).[2][3] Arphamenine B (hemisulfate) Product Information & Solubility Data. Cayman Chemical Product Data Sheet.

-

PubChem. (n.d.).[2][3] Arphamenine B Compound Summary. National Library of Medicine.[2][3]

Sources

Arphamenine A Technical Support Center: A Guide to Preventing Degradation in Cell Culture Media

Welcome, researchers, to our dedicated technical support center for Arphamenine A. This guide is designed to provide you with the expertise and practical solutions needed to ensure the stability and efficacy of Arphamenine A in your cell culture experiments. We understand that inconsistent results can be a significant roadblock, and our goal is to empower you with the knowledge to achieve reproducible and reliable data by addressing the core challenge: the inherent instability of Arphamenine A in aqueous environments.

Part 1: The Core Challenge: Understanding Arphamenine A's Chemical Instability

Arphamenine A is a highly effective inhibitor of certain aminopeptidases, such as aminopeptidase B.[1][2][3] Its mechanism of action is attributed to its unique chemical structure, which, while crucial for its inhibitory function, is also the source of its instability. The key to its activity is a ketomethylene group, which acts as a potent Michael acceptor.[4]

In the rich biochemical milieu of cell culture media, numerous nucleophiles are present. These include free amino acids like cysteine, which have thiol (-SH) groups, and abundant proteins in serum (e.g., albumin) that also possess nucleophilic side chains. These molecules can attack the electrophilic center of Arphamenine A's ketomethylene group in a reaction known as a Michael addition. This covalent modification permanently alters the structure of Arphamenine A, rendering it inactive. The rate of this degradation is influenced by several factors, including temperature, pH, and the concentration of these nucleophilic species.[5][6][7]

Degradation Pathway Visualization

To illustrate this critical interaction, the following diagram outlines the primary degradation pathway for Arphamenine A in a typical cell culture environment.

Caption: The Michael addition reaction between active Arphamenine A and nucleophiles present in cell culture media leads to an inactive adduct.

Part 2: Troubleshooting Guide for Experimental Success

Encountering issues with Arphamenine A is common if its instability is not properly managed. This troubleshooting guide provides direct solutions to the most frequently observed problems.

| Problem Observed | Probable Cause(s) | Recommended Solutions & Best Practices |

| Complete Loss of Expected Inhibitory Effect | Degradation of Arphamenine A. The compound has likely been inactivated by components in the media before reaching its cellular target. | 1. Prepare Fresh Working Solutions: Never use pre-diluted aqueous solutions of Arphamenine A that have been stored. Prepare your working dilution from a frozen DMSO stock immediately before adding it to your culture.[8] 2. Minimize Incubation Time in Media: Add the freshly diluted Arphamenine A to your cell culture plates as the very last step. Do not add it to a bulk flask of media that will be used over an extended period. |

| High Variability Between Experiments | Inconsistent Compound Activity. The degree of degradation is varying due to slight differences in protocol timing, media composition, or storage of stock solutions. | 1. Standardize Your Workflow: Be meticulous about the timing between diluting the compound and adding it to the cells. 2. Aliquot Stock Solutions: Prepare single-use aliquots of your concentrated DMSO stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and compromise the stock's integrity. Store at -20°C or -80°C. 3. Control for Media Variability: Be aware that lot-to-lot variation in serum can alter the concentration of nucleophiles, potentially affecting degradation rates. |

| Reduced Potency (Higher IC50 than expected) | Partial Degradation. A significant portion of the inhibitor is degrading during the course of the experiment, meaning the effective concentration is lower than the calculated concentration. | 1. Consider Serum Reduction: If your cell line can tolerate it, reduce the serum concentration (e.g., from 10% to 2-5%) during the treatment period to lower the nucleophile load. 2. Explore Serum-Free Media: For short-term experiments (a few hours), switching to a serum-free formulation for the duration of the treatment can dramatically improve stability. 3. Replenish the Compound: For long-term incubations (>24 hours), the compound may need to be replenished by performing a partial media change with freshly diluted Arphamenine A. |

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Arphamenine A stock solutions? For long-term storage, Arphamenine A should be dissolved in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). A stock solution in DMSO is stable for extended periods when stored properly at -20°C or below. Aqueous solutions are not recommended for storage as they will degrade rapidly.[8]

Q2: My cells are sensitive to DMSO. What is the maximum concentration I should use? Most cell lines can tolerate DMSO up to a final concentration of 0.5% without significant toxicity, though 0.1% is often a safer target. It is crucial to run a "vehicle control" experiment, where you treat cells with the same final concentration of DMSO that is present in your Arphamenine A-treated wells, to ensure that the observed effects are due to the inhibitor and not the solvent.

Q3: Can I prepare a large volume of complete media containing Arphamenine A for my entire experiment? This is strongly discouraged. Cell culture media contains numerous components, such as amino acids, vitamins, and salts, in an aqueous, buffered environment that promotes degradation.[9][10][11] Adding Arphamenine A to a master mix of media will initiate its degradation, and the effective concentration will decrease over time, leading to highly inconsistent results across your experiment.

Q4: How can I be certain that Arphamenine A is stable in my specific experimental setup? Trustworthiness in science comes from self-validating systems. The most reliable method is to perform a stability study under your exact experimental conditions. The following protocol provides a framework for determining the functional half-life of Arphamenine A in your media.

Experimental Protocol: Determining the Functional Half-Life of Arphamenine A

Objective: To quantify the rate of Arphamenine A degradation in your specific cell culture medium at 37°C.

Principle: Arphamenine A is pre-incubated in your complete cell culture medium for various durations. The remaining inhibitory activity of these pre-incubated solutions is then measured using a cell-based functional assay and compared to a freshly prepared solution.

Materials:

-

Arphamenine A stock solution (in anhydrous DMSO)

-

Your complete cell culture medium (including serum, if used)

-

Target cells with detectable aminopeptidase activity

-

A suitable assay to measure aminopeptidase activity (e.g., a fluorogenic substrate)

-

Multi-well cell culture plates (e.g., 96-well)

-

Standard cell culture equipment (incubator, pipettes, etc.)

Workflow for Stability Assessment

Caption: A step-by-step workflow to experimentally determine the stability of Arphamenine A under specific cell culture conditions.

Step-by-Step Methodology:

-

Cell Plating: Seed your cells in a 96-well plate at a density that will result in a healthy, sub-confluent monolayer on the day of the assay.

-

Preparation of "Aging" Media: In a sterile tube, dilute your Arphamenine A DMSO stock into your complete cell culture medium to the final working concentration you intend to use in your experiments (e.g., 10 µM). Prepare enough volume for all time points.

-

Incubation: Place this tube of Arphamenine A-containing media in your 37°C cell culture incubator. This is your "aging" stock.

-

Time-Point Treatment:

-

T=0: Immediately after preparing the aging media, add the appropriate volume to a set of wells containing your cells.

-

T=1h, 2h, 4h, 8h (example time points): At each subsequent time point, remove an aliquot from the "aging" stock tube in the incubator and add it to a new set of wells.

-

-

Control Treatment (100% Activity): At the final time point (e.g., T=8h), prepare a fresh dilution of Arphamenine A in media from your DMSO stock and add it to a final set of control wells. This represents the theoretical 100% inhibitory activity. Also include "no inhibitor" wells.

-

Cell Incubation: Incubate the plate for a short, standardized period (e.g., 1-2 hours) to allow the inhibitor to act on the cells.

-

Activity Assay: Following incubation, wash the cells and perform your aminopeptidase activity assay according to its protocol.

-

Data Analysis: Calculate the percentage of inhibition for each time point relative to the "no inhibitor" control. Normalize the data by setting the inhibition from the freshly prepared (T=8h fresh) control as 100% activity. Plot the % remaining activity versus the pre-incubation time to determine the functional half-life of Arphamenine A in your media.

By implementing these protocols and understanding the underlying chemistry, you can ensure that your use of Arphamenine A is both scientifically rigorous and experimentally successful.

References

-

faCellitate. (2022, November 30). All you need to know about cell culture media. Retrieved February 22, 2026, from [Link]

-

Bitesize Bio. (2022, November 7). Cell Culture Medium: 6 Critical Components to Include. Retrieved February 22, 2026, from [Link]

-

Rich, D. H., et al. (1990). Inhibition of aminopeptidases by peptides containing ketomethylene and hydroxyethylene amide bond replacements. Journal of Medicinal Chemistry, 33(5), 1285–1293. Retrieved February 22, 2026, from [Link]

-

Captivate Bio. (2025, March 7). Breaking Down Cell Culture Media. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 353423, Arphamenine A. PubChem. Retrieved February 22, 2026, from [Link]

-

Umezawa, H., et al. (1983). Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria. The Journal of Antibiotics, 36(11), 1572–1575. Retrieved February 22, 2026, from [Link]

-

Procell. (2025, November 27). Analysis of Cell Culture Medium: Composition, Preparation, and Troubleshooting. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved February 22, 2026, from [Link]

-

Imam, S. (2026, February 16). Degradation pathway: Significance and symbolism. Qeios. Retrieved February 22, 2026, from [Link]

-

OPS Diagnostics. (n.d.). Factors Affecting Protein Stability In Vitro. Retrieved February 22, 2026, from [Link]

-

Agerberth, B., et al. (2022, November 20). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 353295, Arphamenine B. PubChem. Retrieved February 22, 2026, from [Link]

-

MDPI. (2023, January 16). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Retrieved February 22, 2026, from [Link]

-

Pandey, J., et al. (2014, November 27). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Frontiers in Microbiology. Retrieved February 22, 2026, from [Link]

-

Umezawa, H., et al. (1984). Biosynthetic studies of arphamenines A and B. The Journal of Antibiotics, 37(5), 518–521. Retrieved February 22, 2026, from [Link]

-

ACS Publications. (1990). Inhibition of aminopeptidases by peptides containing ketomethylene and hydroxyethylene amide bond replacements. Journal of Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Cell-free biosynthesis of arphamenine A. PubMed. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Metallo-aminopeptidase inhibitors. PMC. Retrieved February 22, 2026, from [Link]

Sources

- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Arphamenine B | CAS 144110-38-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Inhibition of aminopeptidases by peptides containing ketomethylene and hydroxyethylene amide bond replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. All you need to know about cell culture media – faCellitate [facellitate.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. cellculturecompany.com [cellculturecompany.com]

Technical Support Center: Optimizing pH for Arphamenine A Inhibitory Activity

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of pH in modulating the inhibitory activity of Arphamenine A. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the accuracy and reproducibility of your experiments.

Section 1: Foundational Principles (FAQs)

This section addresses the fundamental concepts governing the pH-dependent interactions between Arphamenine A and its target enzymes.

Q1: Why is pH a critical parameter when studying Arphamenine A inhibition?

The inhibitory potency of Arphamenine A is profoundly dependent on pH because the hydrogen ion concentration ([H+]) simultaneously affects both the inhibitor and its target enzyme.

-

Impact on Arphamenine A: Arphamenine A is a peptide analog containing multiple ionizable groups, including an α-amino group and a guanidino group on its arginine-like side chain.[1] The protonation state of these groups is dictated by the surrounding pH. These charges are critical for forming the electrostatic interactions (e.g., salt bridges) within the enzyme's active site that are necessary for tight binding.

-

Impact on the Target Enzyme (e.g., Aminopeptidase B): Enzymes are proteins whose three-dimensional structure and function are maintained by a network of interactions, many of which are pH-sensitive.[2] The active site of an aminopeptidase contains key amino acid residues (like Asp, Glu, His) that must be in a specific ionization state to bind the substrate (or inhibitor) and carry out catalysis.[3][4] Deviating from the optimal pH can alter these crucial residues, reducing the enzyme's affinity for the inhibitor.

Therefore, the observed inhibitory activity is a composite of the pH effects on both binding partners. The optimal pH for inhibition is the pH at which the necessary ionization states of both the inhibitor and the enzyme's active site are most favorably aligned for binding.

Q2: What is the difference between the optimal pH for enzyme activity and the optimal pH for inhibition?

This is a crucial distinction. The optimal pH for an enzyme's catalytic activity is the pH at which it processes its natural substrate most efficiently. The optimal pH for inhibition is the pH at which the inhibitor binds most tightly, resulting in the lowest IC50 or Kᵢ value.

These two pH optima do not necessarily coincide.[5] For example, an enzyme might be maximally active at pH 8.0, but an inhibitor might bind most potently at pH 7.2. This can happen if the inhibitor relies on a specific protonation state of an active site residue that is different from the state required for the catalytic cycle with the natural substrate.[6] It is essential to determine the optimal pH for inhibition empirically for your specific enzyme and assay conditions.

Section 2: Experimental Design & Protocols

This section provides practical guidance for designing and executing experiments to determine the optimal pH for Arphamenine A inhibition.

Q3: How do I choose the right buffer for my Arphamenine A inhibition assay?

Selecting an appropriate buffer is paramount for obtaining reliable data. An ideal buffer should maintain a constant pH throughout the experiment without interfering with the enzyme or inhibitor.[7][8]

Key Selection Criteria:

-

pKa near Target pH: A buffer has its maximum buffering capacity at its pKa. Choose a buffer whose pKa is within ±1 pH unit of your target assay pH.[2][9]

-

Chemical Inertness: The buffer components must not interact with your enzyme, cofactors, or Arphamenine A. For instance, phosphate buffers should be avoided in assays with enzymes that are sensitive to phosphate or that require divalent metal ions that might precipitate with phosphate.[2]

-

Temperature Stability: The pH of some buffers, notably Tris, is highly sensitive to temperature changes.[8] Always prepare and pH-adjust your buffer at the temperature at which you will run the assay.[9]

Table 1: Common Biological Buffers for pH Optimization Studies

| Buffer Name | pKa (at 25°C) | Effective pH Range | Key Considerations |

| MES | 6.15 | 5.5 - 6.7 | Good's buffer; minimal interaction with metal ions. |

| PIPES | 6.80 | 6.1 - 7.5 | Good's buffer; often used in cell culture media. |

| HEPES | 7.55 | 6.8 - 8.2 | Good's buffer; widely used, but can generate free radicals under certain conditions. |

| Tris | 8.06 | 7.5 - 9.0 | pH is highly temperature-dependent. Can interact with some enzymes. |

| CHES | 9.30 | 8.6 - 10.0 | Useful for assays requiring a more alkaline environment. |

| CAPS | 10.40 | 9.7 - 11.1 | Suitable for high pH experiments. |

Q4: Can you provide a step-by-step protocol for determining the optimal pH for Arphamenine A inhibition?

This protocol describes a standard method for performing a pH-rate profile to find the optimal pH for inhibition using a 96-well plate format.

Methodology:

-

Buffer Preparation:

-

Prepare a series of the same buffer (e.g., a universal buffer or overlapping buffers from Table 1) across a broad pH range (e.g., from pH 5.5 to 10.0 in 0.5 pH unit increments).

-

Use a calibrated pH meter to adjust the pH of each buffer solution at the intended final assay temperature.

-

Ensure the buffer concentration (typically 25-100 mM) and ionic strength are consistent across all pH values.[2]

-

-

Reagent Preparation:

-

Prepare a stock solution of Arphamenine A in a suitable solvent (e.g., water or DMSO).

-

Prepare stock solutions of your target enzyme and its chromogenic or fluorogenic substrate.

-

-

Assay Setup (96-Well Plate):

-

For each pH value, set up replicate wells for:

-

Total Activity Control: Buffer + Enzyme + Substrate (No inhibitor)

-

Inhibition Test: Buffer + Enzyme + Substrate + Arphamenine A (at a fixed concentration, e.g., near the expected IC50)

-

No-Enzyme Control: Buffer + Substrate (To measure non-enzymatic substrate degradation)[2]

-

-

Add the buffer first, followed by the enzyme and inhibitor (or vehicle control). Allow them to pre-incubate for a set period (e.g., 10-15 minutes) at the assay temperature.

-

-

Reaction Initiation and Data Collection:

-

Initiate the reaction by adding the substrate to all wells.[2]

-

Immediately place the plate in a microplate reader pre-set to the correct temperature and wavelength.

-

Collect data kinetically (i.e., reading the absorbance or fluorescence every 30-60 seconds) for 10-20 minutes.

-

-

Data Analysis:

-

For each well, calculate the initial reaction velocity (v₀) from the linear portion of the progress curve.

-

Subtract the rate of the "no-enzyme" control from the corresponding experimental rates.[2]

-

Calculate the Percent Inhibition at each pH: (1 - (v₀ with inhibitor / v₀ without inhibitor)) * 100.

-

Plot the Percent Inhibition (Y-axis) against the buffer pH (X-axis). The peak of this curve represents the optimal pH for Arphamenine A inhibition under your assay conditions.

-

Caption: Workflow for experimental determination of optimal pH for inhibition.

Section 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section addresses common issues related to pH in Arphamenine A inhibition assays.

Q5: My inhibition data is inconsistent across different experiments. Could pH be the issue?

Yes, poor pH control is a frequent cause of poor reproducibility. Consider these factors:

-

Buffer Age and Storage: Old buffers can change pH due to CO2 absorption from the atmosphere (for alkaline buffers) or microbial contamination. Prepare fresh buffers regularly and store them in tightly sealed containers.

-

Temperature Fluctuations: If you pH your buffer at room temperature but run the assay at 37°C, the actual pH during the experiment will be different, especially for a temperature-sensitive buffer like Tris.[9] Always equilibrate all reagents and equipment to the assay temperature.[10]

-

Inaccurate pH Meter: Ensure your pH meter is properly calibrated with fresh, high-quality calibration standards before each use.[10]

Q6: I see precipitation in my assay wells at certain pH values. What could be the cause?

Precipitation can arise from several sources and will invalidate your results by causing light scattering.[11]

-

Enzyme or Inhibitor Insolubility: Proteins are least soluble at their isoelectric point (pI). If your pH sweep crosses the pI of your enzyme, it may precipitate. Similarly, Arphamenine A's solubility may vary with pH. Perform a visual inspection of the enzyme and inhibitor in each buffer before adding other components.

-

Buffer Salt Precipitation: Some buffer salts are less soluble at lower temperatures. Ensure all components are fully dissolved at the assay temperature.

-

Component Interaction: A buffer component may cause the precipitation of a required metal cofactor (e.g., phosphate and Ca²⁺ or Mg²⁺).

Q7: The inhibitory potency (IC50) of Arphamenine A changes when I switch buffer systems, even at the same pH. Why?

This phenomenon, known as a "specific buffer effect," is not uncommon. The ions of the buffer are not always inert spectators in the reaction.

-

Direct Interaction: The buffer molecules themselves can bind to the enzyme at the active site or at an allosteric site, influencing its conformation and affinity for the inhibitor.[9]

-

Ionic Strength Differences: Different buffer systems, if not adjusted, can result in different total ionic strengths in the final assay solution. Ionic strength can influence protein structure and protein-ligand interactions.[8] When comparing buffers, it is good practice to adjust the ionic strength (e.g., with NaCl) to be consistent across all conditions.

Caption: Troubleshooting flowchart for common pH-related assay issues.

References

-

PubChem. (n.d.). Arphamenine A. National Center for Biotechnology Information. Retrieved from [Link]

-

Umezawa, H., Aoyagi, T., Ohuchi, S., et al. (1983). Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria. The Journal of Antibiotics, 36(11), 1572–1575. Available at: [Link]

-

Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]

-

Hengyuan Fine Chemical. (2025). Buffer Selection Guide: Optimal Choices for Various Applications. Retrieved from [Link]

-

Wang, J., et al. (2016). On the pH-optimum of activity and stability of proteins. Scientific Reports, 6, 36033. Available at: [Link]

-

McDonnell, C. M., et al. (2016). pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents. Pharmaceuticals, 9(4), 67. Available at: [Link]

-

Buxbaum, E. (2017). How to select the buffer system for pH studies? ResearchGate. Retrieved from [Link]

-

GlobalSpec. (2025). Guide to troubleshooting in pH labs: Common issues and solutions. Retrieved from [Link]

-

Edmondson, D. E. (2007). Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better. Journal of Neural Transmission, 114(6), 707–712. Available at: [Link]

-

Quora. (2021). How can the PH level and substrate concentration be controlled during an experiment? Retrieved from [Link]

-

ResearchGate. (n.d.). Problem with alpha amylase assay? Retrieved from [Link]

Sources

- 1. Arphamenine A | C16H24N4O3 | CID 353423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]

- 8. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. insights.globalspec.com [insights.globalspec.com]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide for Researchers: Arphamenine A and Bestatin Inhibition Profiles

For researchers engaged in the study of proteolysis and the development of novel therapeutics, a nuanced understanding of enzyme inhibitors is paramount. Arphamenine A and Bestatin, both naturally derived aminopeptidase inhibitors, are indispensable tools in this field. This guide provides an in-depth, objective comparison of their inhibition profiles, supported by experimental data and methodologies, to assist scientists in making informed decisions for their research applications.

Foundational Understanding: The Role of Aminopeptidases

Aminopeptidases are a class of enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides. These enzymes are not merely cellular housekeepers; they are critical regulators of numerous physiological processes, including immune responses, blood pressure control, and neuropeptide metabolism. Their dysregulation is linked to various diseases, making them significant targets for drug development.

Unveiling the Mechanisms of Inhibition

While both Arphamenine A and Bestatin target aminopeptidases, their modes of action at the molecular level are distinct. This difference is fundamental to their application and interpretation in experimental settings.

Bestatin (Ubenimex): A Classic Competitive Inhibitor

Bestatin is a well-characterized, competitive inhibitor of several aminopeptidases, most notably aminopeptidase N (APN/CD13), aminopeptidase B, and leukotriene A4 hydrolase.[1][2] Its structure, [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, mimics the transition state of peptide hydrolysis.[3] The key features of its mechanism include:

-

Competitive Inhibition: Bestatin binds to the active site of the enzyme, directly competing with the natural substrate.[4] This means that the inhibitory effect can be overcome by increasing the substrate concentration.

-

Slow-Binding Kinetics: Bestatin exhibits a slow, tight-binding inhibition, meaning that the equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is established slowly.[3]

-

Reversible Binding: The interaction between Bestatin and the enzyme is non-covalent and reversible.[5]

Arphamenine A: A Potent Inhibitor with a Unique Profile

Arphamenine A, and its close relative Arphamenine B, are potent inhibitors of aminopeptidase B.[6][7] Their chemical structure, containing a guanidino group, is derived from L-arginine and L-phenylalanine.[8][9] The inhibition by Arphamenines is also competitive but with a potentially different binding mode compared to Bestatin.[10]

Figure 1. Simplified schematic of the competitive inhibition mechanism for Bestatin and Arphamenine A. Both inhibitors vie with the natural substrate for binding to the enzyme's active site.

Quantitative Comparison of Inhibition Potency

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki, on the other hand, is a measure of the binding affinity of the inhibitor to the enzyme and is an absolute value.[11]

| Target Enzyme | Inhibitor | IC50 | Ki |

| Aminopeptidase N (APN/CD13) | Bestatin | ~10-16.9 µM[12][13] | ~1-5 nM[14][15] |

| Leucine Aminopeptidase | Bestatin | ~0.01 µg/ml[12] | ~1 nM[15] |

| Aminopeptidase B | Bestatin | ~0.05 µg/ml[12] | ~1 µM[15] |

| Aminopeptidase B | Arphamenine A | Potent inhibitor[6] | N/A |

| Leukotriene A4 Hydrolase | Bestatin | N/A | ~172 nM (Kapp)[12] |

Note: IC50 values are dependent on experimental conditions, particularly substrate concentration, and may vary between studies.[16] Ki values provide a more standardized measure of inhibitor potency.

Experimental Protocol: Determining IC50 and Ki

A robust experimental design is crucial for accurately comparing the inhibitory profiles of compounds like Arphamenine A and Bestatin. Below is a generalized protocol for determining IC50 and Ki values using a continuous spectrophotometric or fluorometric assay.

A. Principle

The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. By analyzing the effect of the inhibitor on the enzyme's kinetic parameters (Vmax and Km), the IC50 and Ki can be determined.[17]

B. Materials

-

Purified aminopeptidase

-

Chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide)

-

Assay buffer (e.g., Tris-HCl with appropriate pH and cofactors)

-

Arphamenine A and Bestatin stock solutions

-

Microplate reader

-

96-well microplates

C. Step-by-Step Methodology

-

Enzyme and Substrate Optimization: Determine the optimal concentrations of enzyme and substrate to ensure a linear reaction rate over a suitable time course. The substrate concentration should ideally be close to its Km value for accurate Ki determination for competitive inhibitors.

-

Inhibitor Dilution Series: Prepare a serial dilution of Arphamenine A and Bestatin in the assay buffer.

-

Assay Setup:

-

Add a fixed volume of the enzyme solution to each well of the microplate.

-

Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period to allow for binding equilibrium to be reached.

-

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells simultaneously.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot V₀ against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50.

-

To determine the Ki, repeat the experiment at multiple substrate concentrations. Plot the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the Ki. For competitive inhibitors, the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) can also be used.[11]

-

Figure 2. A streamlined workflow for the experimental determination of inhibitor potency (IC50 and Ki).

Selectivity and Broader Biological Effects

Bestatin has a broad spectrum of activity against various aminopeptidases.[18] It is known to inhibit the degradation of several bioactive peptides, including enkephalins. Furthermore, Bestatin has demonstrated anti-tumor and immunomodulatory activities.[1][19]

Arphamenine A and Arphamenine B are more specific inhibitors of aminopeptidase B.[6][7] Like Bestatin, they have been shown to enhance immune responses.[7] The differential selectivity between Arphamenine A and Bestatin allows researchers to probe the specific roles of different aminopeptidases in biological systems.

Concluding Remarks for the Researcher

The choice between Arphamenine A and Bestatin hinges on the specific scientific question being addressed.

-

For broad-spectrum aminopeptidase inhibition or as a general tool to study the effects of aminopeptidase inhibition, Bestatin is an excellent and well-documented choice. Its extensive characterization provides a solid foundation for interpreting experimental results.

-

When investigating the specific roles of aminopeptidase B, Arphamenine A offers greater selectivity. This is particularly valuable in complex biological systems where off-target effects can confound data interpretation.

By carefully considering the distinct inhibition profiles and leveraging robust experimental methodologies, researchers can effectively utilize these powerful inhibitors to advance our understanding of aminopeptidase biology and its implications in health and disease.

References

-

Ostrowska, H., et al. (2005). Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions. PMC. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Ubenimex? Patsnap Synapse. Retrieved from [Link]

-

Zhang, D., et al. (1993). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. PubMed. Retrieved from [Link]

-

Zhang, D., et al. (1993). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogs. Evidence for a new mode of binding to aminopeptidases. ACS Publications. Retrieved from [Link]

-

Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. PubMed. Retrieved from [Link]

-

Müller, W. E., et al. (1981). Immunochemical identification of the cell surface bound leucine aminopeptidase, the target enzyme for the immunostimulant bestatin. PubMed. Retrieved from [Link]

-

Kráľová, K., et al. (2022). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Aminopeptidase inhibitors. (a) Bestatin,... [Image]. Retrieved from [Link]

-

Albiston, A. L., et al. (2020). IRAP Inhibitors: M1-Aminopeptidase Family Inspiration. Frontiers in Pharmacology. Retrieved from [Link]

-

Aoyagi, T., et al. (1988). In vivo actions of bestatin-related compounds in relation to their actions in vitro. PubMed. Retrieved from [Link]

-

BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

-

Umezawa, H., et al. (1983). Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria. PubMed. Retrieved from [Link]

-

Aryal, N., & Teeter, J. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In BIOC2580: Introduction to Biochemistry*. Open Library Publishing Platform. Retrieved from [Link]

-

BindingDB. (n.d.). BDBM23971 (2S)-2-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamido]. Retrieved from [Link]

-

López-Fidalgo, J., & Torsney, B. (2009). Robust Experimental Design for Choosing Between Models of Enzyme Inhibition. ResearchGate. Retrieved from [Link]

-

MI - Microbiology. (n.d.). Mechanisms of Action. Retrieved from [Link]

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

-

Edfeldt, F., et al. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for 1... [Image]. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Bestatin – Knowledge and References. Retrieved from [Link]

-

Varma, M. V. S., et al. (2014). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. Drug Metabolism and Disposition. Retrieved from [Link]

-

Huo, X., et al. (2013). Enhancement effect of P-gp inhibitors on the intestinal absorption and antiproliferative activity of bestatin. PubMed. Retrieved from [Link]

-

Ino, T., et al. (2000). Induction of apoptosis by bestatin (ubenimex) in human leukemic cell lines. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Arphamenine A. Retrieved from [Link]

-

Ohuchi, S., et al. (1984). Biosynthetic studies of arphamenines A and B. PubMed. Retrieved from [Link]

-

Paetzel, M., & Strynadka, N. C. (2010). Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Gaglione, R., et al. (2022). Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. PMC. Retrieved from [Link]

-

Reddit. (2020, October 12). Ki and IC50 values. r/Biochemistry. Retrieved from [Link]

-

The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

-

OpenStax. (n.d.). 15.3 Mechanisms of Antibacterial Drugs. In Microbiology: Canadian Edition. Retrieved from [Link]

Sources

- 1. astralscientific.com.au [astralscientific.com.au]

- 2. What is the mechanism of Ubenimex? [synapse.patsnap.com]

- 3. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. bestatin.com [bestatin.com]

- 6. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Arphamenine A | C16H24N4O3 | CID 353423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biosynthetic studies of arphamenines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. caymanchem.com [caymanchem.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. apexbt.com [apexbt.com]

- 15. Bestatin hydrochloride, aminopeptidase inhibitor (CAS 65391-42-6) | Abcam [abcam.com]

- 16. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 17. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Head-to-Head Battle of Potency and Precision: Arphamenine A vs. Amastatin in Aminopeptidase Inhibition

In the intricate world of proteomics and drug discovery, the specific modulation of enzyme activity is paramount. Aminopeptidases, a ubiquitous class of exopeptidases that cleave N-terminal amino acids from proteins and peptides, play critical roles in a myriad of physiological processes, from protein turnover and metabolism to blood pressure regulation and immune response.[1][2][3] Their dysregulation has been implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[1]

This guide provides a detailed comparative analysis of two widely used aminopeptidase inhibitors: Arphamenine A and Amastatin. We will delve into their specificity, inhibitory mechanisms, and the experimental methodologies used to characterize their activity. This resource is intended for researchers, scientists, and drug development professionals seeking to make an informed choice of inhibitor for their specific research applications.

Unveiling the Inhibitors: A Tale of Two Structures

Arphamenine A and Amastatin, both natural products, exhibit distinct structural features that underpin their differing specificities. Arphamenine A is a potent inhibitor primarily targeting Aminopeptidase B (APB), an enzyme that preferentially cleaves N-terminal arginine and lysine residues.[4][5] In contrast, Amastatin is a broader spectrum inhibitor of several aminopeptidases, including Leucyl Aminopeptidase, Alanyl Aminopeptidase (Aminopeptidase M/N), and Aminopeptidase A, but notably, it does not inhibit Aminopeptidase B.[6][7][8]

Arphamenine A is characterized by a unique structure containing a guanidino group, which mimics the side chains of arginine and lysine, thus conferring its specificity for Aminopeptidase B.[5]

Amastatin is a tripeptide-like molecule containing the unusual amino acid (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid.[6] Its structure allows it to act as a slow, tight-binding, competitive inhibitor for a range of aminopeptidases.[9][10]

Specificity Profile: A Quantitative Comparison

The inhibitory constant, Ki, is a critical parameter for quantifying the potency of an inhibitor. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme. The table below summarizes the available Ki values for Arphamenine A and Amastatin against various aminopeptidases.

| Aminopeptidase | Arphamenine A Ki | Amastatin Ki |

| Aminopeptidase B (APB) | Potent inhibitor (specific Ki not widely reported but highly effective)[4] | No inhibition reported[6] |

| Aeromonas Aminopeptidase | Data not available | 0.26 nM |

| Cytosolic Leucine Aminopeptidase | Data not available | 30 nM |

| Microsomal Aminopeptidase (AP-M/AP-N) | Data not available | 19 nM[10], 52 nM |

| Aminopeptidase A (APA) | Data not available | Potent inhibitor[6] |

Key Insight: The most striking difference lies in their activity against Aminopeptidase B. Arphamenine A is a highly specific and potent inhibitor of APB, while Amastatin is ineffective against this enzyme. This makes Arphamenine A the inhibitor of choice for studies focused specifically on the function of Aminopeptidase B. Conversely, Amastatin's broader spectrum of activity makes it a useful tool for inhibiting multiple aminopeptidases simultaneously, or for targeting enzymes like Leucyl or Alanyl Aminopeptidase.

Mechanism of Inhibition: A Closer Look at Enzyme-Inhibitor Interactions

Amastatin is well-characterized as a slow, tight-binding inhibitor.[9] This two-step mechanism involves an initial rapid, reversible binding to the enzyme, followed by a slower conformational change that results in a more stable, tightly bound enzyme-inhibitor complex.

Figure 1: A diagram illustrating the two-step slow, tight-binding inhibition mechanism of Amastatin.

The mechanism of Arphamenine A's inhibition of Aminopeptidase B is understood to be competitive, with its guanidino group occupying the S1 subsite of the enzyme's active site, which normally binds the side chains of arginine or lysine.

Experimental Protocol: Determining Inhibitory Potency (Ki)

To empirically determine and compare the inhibitory potency of compounds like Arphamenine A and Amastatin, a robust enzymatic assay is required. Below is a detailed, step-by-step methodology for a typical aminopeptidase inhibition assay.

Principle

The assay measures the rate of substrate hydrolysis by the aminopeptidase in the presence and absence of the inhibitor. A chromogenic or fluorogenic substrate is typically used, which releases a colored or fluorescent product upon cleavage, allowing for spectrophotometric or fluorometric monitoring of the reaction rate.

Materials and Reagents

-

Purified aminopeptidase of interest

-

Chromogenic or fluorogenic substrate (e.g., L-Arginine-p-nitroanilide for Aminopeptidase B, L-Leucine-p-nitroanilide for Leucine Aminopeptidase)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Arphamenine A and/or Amastatin stock solutions (in an appropriate solvent, e.g., water or DMSO)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Experimental Workflow

Figure 2: A flowchart outlining the key steps in an aminopeptidase inhibition assay.

Step-by-Step Procedure

-

Prepare Inhibitor Dilutions: Create a series of dilutions of Arphamenine A or Amastatin in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki value.

-

Enzyme and Substrate Preparation: Prepare working solutions of the aminopeptidase and the substrate in the assay buffer. The substrate concentration will be varied, typically from 0.2 to 5 times the Michaelis-Menten constant (Km).

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution to each well. Include control wells with no inhibitor.

-

Pre-incubation (for Amastatin): For slow-binding inhibitors like Amastatin, pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15-30 minutes) to allow the formation of the tight-binding complex.

-

Initiate the Reaction: Start the enzymatic reaction by adding the substrate solution to all wells.

-

Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the progress curves.

-

Plot V₀ against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

-

Determine the apparent Km and Vmax values from these plots.

-

Calculate the Ki value using the appropriate equation for the mode of inhibition (e.g., for competitive inhibition, Ki = [I] / ((Km,app / Km) - 1)). Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition.[7]

-

Structure-Activity Relationship (SAR): The "Why" Behind the Specificity

The distinct specificities of Arphamenine A and Amastatin can be rationalized by examining their chemical structures in the context of the enzyme's active site.

-

Arphamenine A: The positively charged guanidino group is the key determinant of its specificity for Aminopeptidase B.[5] This group forms favorable electrostatic interactions with negatively charged residues in the S1 subsite of APB, which is adapted to accommodate basic amino acids like arginine and lysine.

-

Amastatin: The (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid residue is crucial for its inhibitory activity. The hydroxyl group is thought to chelate the active site zinc ion, a common feature of many metallo-aminopeptidase inhibitors.[6] The peptide-like backbone allows for interactions with the extended substrate-binding pocket of various aminopeptidases. The lack of a basic side chain analogous to arginine or lysine explains its inability to effectively inhibit Aminopeptidase B.

Conclusion: Selecting the Right Tool for the Job

Both Arphamenine A and Amastatin are invaluable tools for studying the function of aminopeptidases. The choice between them should be guided by the specific research question.

-

Choose Arphamenine A when:

-

The research is focused on the specific role of Aminopeptidase B .

-

A highly selective inhibitor is required to avoid off-target effects on other aminopeptidases.

-

-

Choose Amastatin when:

-

The goal is to inhibit a broader range of aminopeptidases, such as Leucyl Aminopeptidase or Alanyl Aminopeptidase .

-

A well-characterized, slow, tight-binding inhibitor is desired for kinetic studies.

-

The target is known not to be Aminopeptidase B.

-

By understanding the distinct specificity profiles, mechanisms of action, and the experimental methodologies for their characterization, researchers can confidently select the appropriate inhibitor to advance their investigations into the multifaceted roles of aminopeptidases in health and disease.

References

- Harbeson, S. L., & Rich, D. H. (1988). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. Biochemistry, 27(19), 7301–7310.

- Wilkes, S. H., & Prescott, J. M. (1985). The slow, tight binding of bestatin and amastatin to aminopeptidases. The Journal of biological chemistry, 260(24), 13154–13162.

- Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of medicinal chemistry, 27(4), 417–422.

- Fruel, A., et al. (1995). Aminopeptidase-B in the rat testes: isolation, functional properties and cellular localization in the seminiferous tubules. European Journal of Biochemistry, 229(1), 269-277.

- Umezawa, H., et al. (1983). Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria. The Journal of antibiotics, 36(11), 1572–1575.

- Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol.

- Zhang, Y., et al. (2015). Establishment of a screening protocol for identification of aminopeptidase N inhibitors. Acta pharmaceutica Sinica. B, 5(1), 57–65.

- BenchChem. (2025). Amastatin HCl: An In-depth Technical Guide to its Effect on Peptide Metabolism.

- Barun, O., et al. (2018). Structure-activity relationship of the inhibition of M1- aminopeptidases from Escherichia coli (ePepN) and Plasmodium falciparum (PfA-M1) by bestatin-derived peptidomimetics.

- Taylor & Francis. (n.d.).

- University of California, Davis. (n.d.). Inhibition kinetics.

- Drag, M., & Salvesen, G. S. (2008). Aminopeptidase fingerprints, an integrated approach for identification of good substrates and optimal inhibitors. The Journal of biological chemistry, 283(49), 33953–33961.

- Strelow, J. M., & Figuera-Losada, M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Molecular Systems Design & Engineering.

- Neema, J. (2023). Structure-activity relationship studies on drug candidates for alzheimer's disease. Biology & Medicine Case Reports, 7(3), 148.

- GraphPad. (2003). Computing Ki for a Competitive Enzyme Inhibitor.

- MedChemExpress. (n.d.). Aminopeptidase Inhibitors.

- Aoyagi, T., et al. (1978). Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. The Journal of antibiotics, 31(6), 636–638.

- Sigma-Aldrich. (n.d.).

- Yasir, M., & Willcox, M. D. P. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Molecules (Basel, Switzerland), 28(10), 4124.

- Chen, P.-S., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International journal of molecular sciences, 26(20), 15332.

- ResearchGate. (n.d.). Aminopeptidase B | Request PDF.

- Gynther, M., et al. (2022). Aminopeptidase B can bioconvert L-type amino acid transporter 1 (LAT1)-utilizing amide prodrugs in the brain. Frontiers in Pharmacology, 13, 1008681.

- ChEMBL. (n.d.). Target: Aminopeptidase B (CHEMBL2836).

- UniProt. (n.d.). RNPEP - Aminopeptidase B - Homo sapiens (Human).

- PeptaNova. (n.d.). Aminopeptidase Inhibitors.

- Umezawa, H., Aoyagi, T., Ohuchi, S., Okuyama, A., Suda, H., Takita, T., Hamada, M., & Takeuchi, T. (1983). Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria. The Journal of antibiotics, 36(11), 1572–1575.

- Aoyagi, T., Tobe, H., Kojima, F., Hamada, M., Takeuchi, T., & Umezawa, H. (1978). Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. The Journal of antibiotics, 31(6), 636–638.

- Harbeson, S. L., & Rich, D. H. (1988). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. Biochemistry, 27(19), 7301–7310.

- Patsnap Synapse. (2024, July 17).

- Wikipedia. (2024, January 21). Aminopeptidase.